Cas no 1110907-92-0 ([3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1110907-92-0x500.png)
[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Z226696170
- 1110907-92-0
- [3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- EN300-26613337
- [3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- AKOS033838176
- [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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- インチ: 1S/C16H13ClN4O4S/c1-23-11-6-4-3-5-9(11)14-19-12(25-21-14)8-24-15(22)13-10(17)7-18-16(20-13)26-2/h3-7H,8H2,1-2H3
- InChIKey: PPUUSAJMQHOWHR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(N=C1C(=O)OCC1=NC(C2C=CC=CC=2OC)=NO1)SC
計算された属性
- せいみつぶんしりょう: 392.0346038g/mol
- どういたいしつりょう: 392.0346038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 126Ų
[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613337-0.05g |
[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
1110907-92-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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10. Back matter
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[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylateに関する追加情報
Introduction to [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 1110907-92-0 and the product name [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate represents a fascinating intersection of synthetic chemistry and pharmaceutical innovation. This heterocyclic molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery.
In the realm of chemical biology, the development of novel heterocyclic compounds is a cornerstone for designing molecules with tailored biological activities. The structural motif of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate incorporates several key pharmacophoric elements that contribute to its unique pharmacological profile. Specifically, the presence of an oxadiazole ring fused with a pyrimidine core provides a scaffold that is both structurally stable and biologically relevant.
The oxadiazole moiety, known for its stability and versatility in medicinal chemistry, has been extensively studied for its ability to modulate various biological pathways. Recent research has highlighted the oxadiazole scaffold's potential in developing antiviral, anti-inflammatory, and anticancer agents. The incorporation of a 2-methoxyphenyl group further enhances the compound's interactability with biological targets, making it a promising candidate for further exploration.
The pyrimidine component of the molecule, particularly the 5-chloro-2-(methylsulfanyl)pyrimidine moiety, adds another layer of complexity and functionality. Pyrimidines are fundamental heterocycles found in many bioactive molecules, including nucleoside analogs that play crucial roles in antiviral therapies. The chloro and methylsulfanyl substituents introduce specific electronic and steric properties that can influence the compound's binding affinity and selectivity towards target enzymes or receptors.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the binding modes of such compounds with high accuracy. This has been instrumental in optimizing the structure of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate for improved efficacy and reduced side effects. Such computational approaches are increasingly integral to modern drug discovery pipelines.
In vitro studies have begun to elucidate the potential biological activities of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The precise mechanism of action remains under investigation, but preliminary data indicate that its dual functionality—stemming from the oxadiazole-pyrimidine combination—may allow it to engage multiple targets simultaneously.
The synthesis of complex heterocyclic compounds like [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate represents a significant challenge due to their intricate connectivity and stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in forming the carbon-carbon bonds essential for this type of structure.
The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. The unique structural features of CAS number 1110907-92-0 position it as a promising lead for further development. As research progresses, it is expected that additional derivatives will be synthesized and evaluated for their therapeutic potential.
The integration of machine learning and artificial intelligence into drug discovery has also accelerated the pace at which novel compounds like this can be identified and optimized. Predictive models can rapidly screen large libraries of molecules for those most likely to exhibit desired properties, significantly reducing the time required from hypothesis to hit identification.
In conclusion, [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate exemplifies the cutting edge of chemical biology research. Its complex structure and multifaceted functionality make it a compelling candidate for future therapeutic applications. As our understanding of biological systems continues to evolve, compounds such as this will play an increasingly vital role in addressing complex diseases.
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